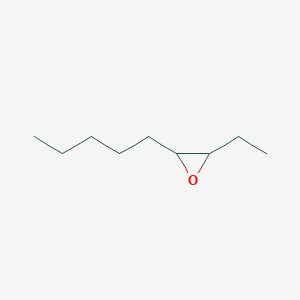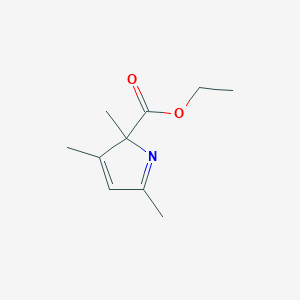
2-Ethyl-3-pentyloxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-3-pentyloxirane, also known as ethyl pentene oxide, is a chemical compound that belongs to the class of epoxides. It is a colorless liquid that is widely used in scientific research as a starting material for the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 2-Ethyl-3-pentyloxirane is not well understood. However, it is believed that it acts as an electrophile and undergoes ring-opening reactions with nucleophiles such as amines, alcohols, and thiols. The resulting products can be used as intermediates in the synthesis of various organic compounds.
Biochemical and physiological effects:
There is limited information available on the biochemical and physiological effects of 2-Ethyl-3-pentyloxirane. However, it is known to be a skin and eye irritant and may cause respiratory irritation if inhaled. It is also toxic to aquatic organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Ethyl-3-pentyloxirane in lab experiments is its high reactivity and selectivity. It can undergo ring-opening reactions with a wide range of nucleophiles, which makes it a versatile starting material for the synthesis of various organic compounds. However, its toxicity and irritant properties can pose a risk to researchers and may require special handling and disposal procedures.
Zukünftige Richtungen
There are several future directions for the use of 2-Ethyl-3-pentyloxirane in scientific research. One direction is the development of new synthetic methodologies that use 2-Ethyl-3-pentyloxirane as a starting material. Another direction is the synthesis of new chiral epoxides that can be used in the production of pharmaceuticals and agrochemicals. Additionally, the use of 2-Ethyl-3-pentyloxirane in the synthesis of new epoxy resins with improved properties is an area of active research.
Synthesemethoden
The synthesis of 2-Ethyl-3-pentyloxirane can be achieved through the epoxidation of 2-2-Ethyl-3-pentyloxiranepentene using a peracid. One of the most commonly used peracids for this reaction is m-chloroperbenzoic acid (MCPBA). The reaction takes place at room temperature and yields 2-Ethyl-3-pentyloxirane as the major product. The purity of the product can be improved through distillation or recrystallization.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-3-pentyloxirane is widely used in scientific research as a starting material for the synthesis of various organic compounds. It is used in the synthesis of chiral epoxides, which are important building blocks for the production of pharmaceuticals, agrochemicals, and fine chemicals. It is also used in the synthesis of epoxy resins, which are widely used in coatings, adhesives, and composites.
Eigenschaften
CAS-Nummer |
117842-33-8 |
|---|---|
Produktname |
2-Ethyl-3-pentyloxirane |
Molekularformel |
C9H18O |
Molekulargewicht |
142.24 g/mol |
IUPAC-Name |
2-ethyl-3-pentyloxirane |
InChI |
InChI=1S/C9H18O/c1-3-5-6-7-9-8(4-2)10-9/h8-9H,3-7H2,1-2H3 |
InChI-Schlüssel |
BRBFKTQUGYOOEX-UHFFFAOYSA-N |
SMILES |
CCCCCC1C(O1)CC |
Kanonische SMILES |
CCCCCC1C(O1)CC |
Synonyme |
Oxirane, 2-ethyl-3-pentyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol](/img/structure/B51426.png)



![Imidazo[4,5-f]benzotriazol-6(1H)-one, 5,7-dihydro-5-methyl-(9CI)](/img/structure/B51437.png)



